
3-Fluoro-4-(methylthio)phenylboronic acid
Overview
Description
3-Fluoro-4-(methylthio)phenylboronic acid (3F4MTPBA) is a boronic acid derivative that has been used in numerous scientific and medical research applications. It is a versatile compound that can be used in a variety of ways, including synthesis, drug development, and medical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3F4MTPBA.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds from a halide and a boron compound .
Addition Reactions
It can also participate in addition reactions with naphthyridine N-oxides . This type of reaction involves the combination of two or more molecules to form a larger one .
Oxyarylation of Heck Reaction Intermediates
The compound can be used in oxyarylation of Heck reaction intermediates for the synthesis of Tetrahydrofuran (THF) derivatives . The Heck reaction is a palladium-catalyzed organic reaction that couples an aryl halide with an alkene .
Sulfoxidation Reactions
It can be involved in sulfoxidation reactions . Sulfoxidation is the process of introducing a sulfoxide group into a molecule .
Copper-Catalyzed Halogenation
The compound can be used in copper-catalyzed halogenation . This reaction involves the introduction of a halogen into a molecule via a copper catalyst .
Ruthenium-Catalyzed Arylation Reactions
It can be used as a reactant for ruthenium-catalyzed arylation reactions . This type of reaction involves the introduction of an aryl group into a molecule .
Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles
The compound can be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These compounds are known to act as microtubule inhibitors and potential antitumors .
Rhodium Catalyzed Cyanation
It can be used in rhodium catalyzed cyanation . This reaction involves the introduction of a cyanide group into a molecule .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Boronic acids are known to play a role in various biochemical reactions, including the inhibition of enzymes such as lactate dehydrogenase .
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-(methylthio)phenylboronic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment. For instance, boronic acids are known to be sensitive to pH changes, which can affect their reactivity and stability.
properties
IUPAC Name |
(3-fluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDNUZUKUGDDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620307 | |
| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylthio)phenylboronic acid | |
CAS RN |
221030-80-4 | |
| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


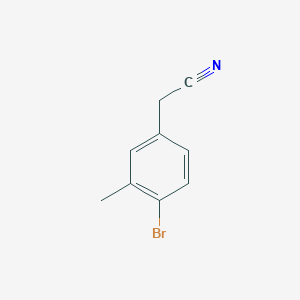


![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
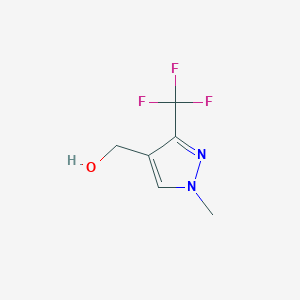
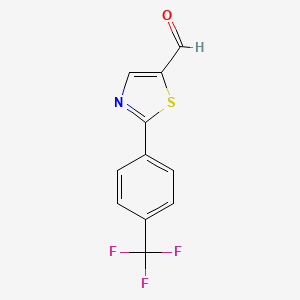

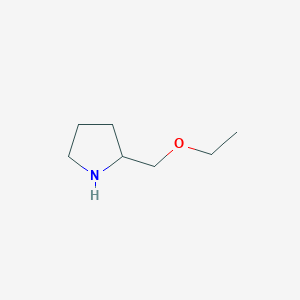

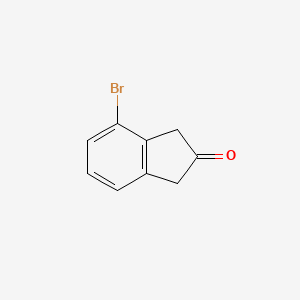
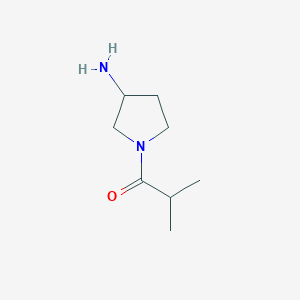
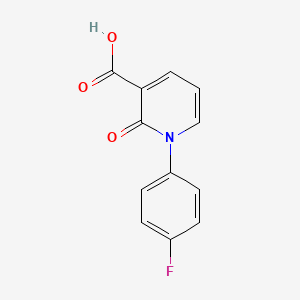
![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)